Cas no 2361636-16-8 (1-Cyanocyclobutanesulfonyl fluoride)

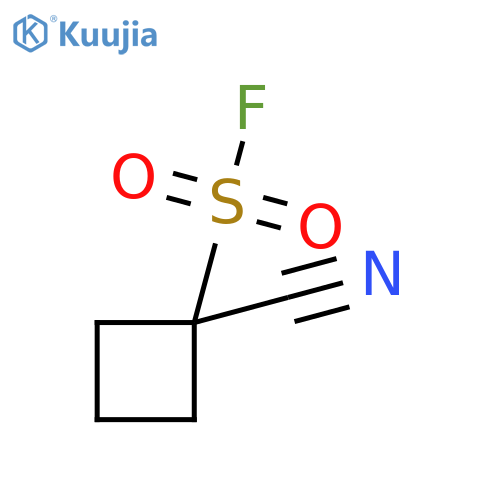

2361636-16-8 structure

商品名:1-Cyanocyclobutanesulfonyl fluoride

CAS番号:2361636-16-8

MF:C5H6FNO2S

メガワット:163.170043468475

CID:5463357

1-Cyanocyclobutanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-Cyanocyclobutanesulfonyl fluoride

-

- インチ: 1S/C5H6FNO2S/c6-10(8,9)5(4-7)2-1-3-5/h1-3H2

- InChIKey: WROKAKFEBDKCFE-UHFFFAOYSA-N

- ほほえんだ: C1(C#N)(S(F)(=O)=O)CCC1

1-Cyanocyclobutanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6740110-0.25g |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95.0% | 0.25g |

$607.0 | 2025-03-13 | |

| 1PlusChem | 1P0286V3-500mg |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 500mg |

$1248.00 | 2024-05-23 | |

| Aaron | AR02873F-10g |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 10g |

$7290.00 | 2023-12-15 | |

| 1PlusChem | 1P0286V3-10g |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 10g |

$6592.00 | 2024-05-23 | |

| 1PlusChem | 1P0286V3-250mg |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 250mg |

$813.00 | 2024-05-23 | |

| Aaron | AR02873F-250mg |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 250mg |

$860.00 | 2025-02-15 | |

| Aaron | AR02873F-1g |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 1g |

$1715.00 | 2025-02-15 | |

| 1PlusChem | 1P0286V3-50mg |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 50mg |

$402.00 | 2024-05-23 | |

| 1PlusChem | 1P0286V3-1g |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 1g |

$1581.00 | 2024-05-23 | |

| Aaron | AR02873F-500mg |

1-cyanocyclobutane-1-sulfonyl fluoride |

2361636-16-8 | 95% | 500mg |

$1344.00 | 2025-02-15 |

1-Cyanocyclobutanesulfonyl fluoride 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

2361636-16-8 (1-Cyanocyclobutanesulfonyl fluoride) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量